molecular formula C15H20ClNO3 B2470210 Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride CAS No. 2253639-45-9

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride

Cat. No.: B2470210
CAS No.: 2253639-45-9
M. Wt: 297.78
InChI Key: PSUAJBVOJCNZDC-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride is an organic compound with the molecular formula C15H19NO3·HCl. It is a white crystalline powder that is soluble in water, alcohol, and ether. This compound is used as a building block in the synthesis of various receptor agonists and antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride involves the esterification of 1-benzyl-3-oxopiperidine-2-carboxylic acid with ethanol, followed by the reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:

  • Dissolving 1-benzyl-3-oxopiperidine-2-carboxylic acid in ethanol.
  • Adding a catalytic amount of sulfuric acid to promote esterification.
  • Heating the mixture under reflux for several hours.
  • Cooling the reaction mixture and adding hydrochloric acid to precipitate the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound acts as a ligand that binds to receptors, modulating their activity. The pathways involved include:

Comparison with Similar Compounds

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUAJBVOJCNZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCCN1CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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